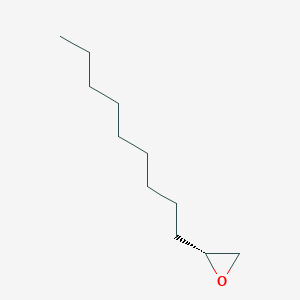

(2R)-2-Nonyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-nonyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h11H,2-10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVAZSIZYQIZCR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580513 | |

| Record name | (2R)-2-Nonyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123493-71-0 | |

| Record name | (2R)-2-Nonyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1,2-Epoxyundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Chirality in Organic Chemistry

Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images, much like a pair of hands. quora.com This property arises in organic molecules typically when a carbon atom is bonded to four different substituents, creating a chiral center. arborpharmchem.comlibretexts.org The significance of chirality is profound, particularly in biological systems and medicinal chemistry. arborpharmchem.com Many biological molecules, such as amino acids, sugars, and nucleic acids, are chiral, and their physiological functions are often highly dependent on their specific three-dimensional arrangement. quora.com

The differential interaction of enantiomers (mirror-image isomers) with a chiral environment is a key principle. For instance, in the pharmaceutical industry, it is common for one enantiomer of a drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. youtube.com A classic and tragic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was teratogenic. arborpharmchem.com This underscores the critical importance of controlling chirality in the synthesis of bioactive compounds. The spatial arrangement of atoms can drastically alter a molecule's properties, influencing everything from its biological activity to its physical characteristics like melting and boiling points. youtube.comlibretexts.org

Role of Epoxides As Versatile Synthetic Intermediates

Epoxides, also known as oxiranes, are three-membered cyclic ethers. The inherent ring strain in their structure makes them highly reactive and thus valuable intermediates in organic synthesis. mdpi.comwikipedia.org This reactivity allows for a wide array of chemical transformations, as the epoxide ring can be readily opened by various nucleophiles, including water, alcohols, amines, and thiols. wikipedia.org These ring-opening reactions are often stereospecific, meaning the stereochemistry of the product is directly related to that of the starting epoxide. This characteristic is particularly valuable in the construction of complex molecules with defined stereocenters. mdpi.com

The versatility of epoxides is demonstrated by their use in the synthesis of a diverse range of compounds, from pharmaceuticals and natural products to polymers. mdpi.comresearchgate.net They serve as key building blocks for creating larger, more complex molecular architectures in a stereoselective manner. mdpi.com The ability to introduce new functional groups with precise stereochemical control makes epoxides indispensable tools for synthetic organic chemists. nih.gov

Historical Context of Chiral Epoxide Synthesis

The development of methods for the enantioselective synthesis of epoxides has been a major focus in organic chemistry. Early methods often relied on the use of chiral starting materials or stoichiometric chiral reagents. A significant breakthrough came with the development of catalytic asymmetric epoxidation methods, which allow for the synthesis of chiral epoxides from prochiral alkenes using only a small amount of a chiral catalyst.

Several landmark methods have revolutionized the field:

Sharpless Asymmetric Epoxidation: Developed by K. Barry Sharpless and his coworkers, this method utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ligand to epoxidize allylic alcohols with high enantioselectivity. nih.govencyclopedia.pub

Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as a catalyst for the epoxidation of unfunctionalized alkenes. nih.govencyclopedia.pub

Shi Epoxidation: This approach uses a chiral ketone, derived from fructose, as an organocatalyst for the asymmetric epoxidation of various alkenes. nih.gov

These and other methods have provided chemists with powerful tools to access enantiomerically enriched epoxides, which are crucial for the synthesis of a wide range of chiral molecules. nih.govbioengineer.orgacs.orgmdpi.com More recent advancements continue to refine these processes, focusing on improving catalyst efficiency, expanding the substrate scope, and developing more sustainable and environmentally friendly procedures. organic-chemistry.org

Reactivity and Chemical Transformations of 2r 2 Nonyloxirane

Chiral Building Block

(2R)-2-Nonyloxirane serves as a valuable chiral building block in organic synthesis. molaid.com Chiral building blocks are essential intermediates for the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals and natural products. researchgate.net The two reactive sites of the epoxide—the electrophilic carbons—and its defined stereochemistry allow for the controlled introduction of new functional groups and the construction of new stereocenters. Its utility is demonstrated in the synthesis of various biologically active compounds.

Synthesis of Bioactive Molecules

The enantiopure nature of (2R)-2-Nonyloxirane makes it a key starting material or intermediate in the total synthesis of several bioactive molecules. It has been utilized in the synthesis of natural products like aculeatins F and epi-F. molaid.com Additionally, chiral epoxides are fundamental to the synthesis of insect pheromones, which have applications in pest management. For instance, related chiral epoxides are precursors in the synthesis of the sex pheromones of the elm spanworm and the painted apple moth. researchgate.netcolab.wsresearchgate.net

Catalytic and Enzymatic Approaches in 2r 2 Nonyloxirane Chemistry

Kinetic Resolution of Racemic Nonyloxirane

Kinetic resolution is a common strategy to obtain enantiopure compounds from a racemic mixture. For epoxides, this can be achieved through enantioselective reactions where one enantiomer reacts faster than the other. Epoxide hydrolases are enzymes that can catalyze the enantioselective hydrolysis of racemic epoxides, leaving one enantiomer of the epoxide unreacted in high enantiomeric excess. researchgate.net This biocatalytic approach is a promising method for producing chiral epoxides. researchgate.netwur.nl

Catalytic Asymmetric Ring-Opening

In addition to synthesizing the chiral epoxide itself, another important strategy is the catalytic asymmetric ring-opening of a racemic or achiral epoxide. This involves using a chiral catalyst to control the stereochemical outcome of the nucleophilic attack. This method allows for the creation of diverse, enantiomerically enriched products from a common starting material.

Enzymatic Synthesis of Epoxide Derivatives

Enzymes, particularly monooxygenases and epoxide hydrolases, are powerful tools in the synthesis and modification of chiral epoxides. wur.nlnih.gov Styrene (B11656) monooxygenases (SMOs), for example, can catalyze the highly selective epoxidation of various alkenes to yield chiral epoxides with excellent enantiopurity. nih.gov While their specificity is often toward styrene derivatives, research continues to expand their substrate scope. nih.gov

Epoxide hydrolases (EHs) are widely used for the kinetic resolution of racemic epoxides. researchgate.netwur.nl In this process, the enzyme selectively hydrolyzes one enantiomer of the epoxide to a diol, leaving the other, less reactive epoxide enantiomer in a highly enriched, often enantiopure, form. researchgate.net This method represents an effective biocatalytic route to enantiopure epoxides and their corresponding vicinal diols. wur.nl

Table 1: Research Findings on Enzymatic Synthesis of Epoxide Derivatives

| Enzyme Class | Application | Key Finding |

|---|---|---|

| Styrene Monooxygenase (SMO) | Asymmetric Epoxidation | Catalyzes epoxidation of various alkenes to produce chiral epoxides with high enantiomeric excess. nih.gov |

Role of 2r 2 Nonyloxirane As a Precursor in Complex Organic Synthesis

Synthesis of Chiral Building Blocks

(2R)-2-Nonyloxirane is a key starting material for the generation of a diverse array of other chiral building blocks, which are themselves then used in the construction of more complex molecular architectures. The reactivity of the epoxide ring allows for the introduction of various functionalities with a high degree of stereocontrol.

One of the most common transformations of (2R)-2-Nonyloxirane is its ring-opening to form chiral 1,2-diols. For example, the acid-catalyzed hydrolysis of (2R)-2-Nonyloxirane yields (R)-1,2-dodecanediol. This transformation introduces a second stereocenter with a defined relationship to the first, creating a valuable diol that can be further elaborated.

Similarly, the reaction of (2R)-2-Nonyloxirane with nucleophiles such as azide (B81097) anion (from sodium azide), followed by reduction, leads to the formation of chiral 1,2-amino alcohols. nih.govnih.gov For instance, the opening of the epoxide with sodium azide and subsequent reduction would produce (R)-1-amino-2-dodecanol. These 1,2-amino alcohols are important structural motifs found in many biologically active compounds and are utilized as chiral ligands in asymmetric synthesis. fishersci.canih.govnih.gov

Furthermore, organocatalytic methods have been developed to utilize (2R)-2-Nonyloxirane for the synthesis of other valuable chiral molecules. For example, in a multi-step synthesis, an organocatalyst can be used to induce chirality in a separate fragment which is then coupled with the epoxide-derived unit.

Table 1: Examples of Chiral Building Blocks Synthesized from (2R)-2-Nonyloxirane

| Precursor | Reagents | Product | PubChem CID |

|---|

Intermediacy in the Synthesis of Biologically Relevant Molecules

The utility of (2R)-2-Nonyloxirane and its derivatives as chiral precursors is highlighted by their application in the total synthesis of several biologically relevant molecules, particularly insect pheromones. The specific stereochemistry of these pheromones is often crucial for their biological activity, making enantiomerically pure starting materials like (2R)-2-Nonyloxirane highly valuable.

A notable example is the synthesis of the sex pheromone of the pink moth, Lymantria mathura. The main component of this pheromone is (2S,3R)-2-(2Z,5Z-octadienyl)-3-nonyloxirane. While the target molecule has a different stereoconfiguration, synthetic routes often employ related chiral nonyloxirane intermediates to construct the final product with the correct stereochemistry. In one approach, a key step involves the coupling of a Grignard reagent with a 2-iodomethyl-3-nonyloxirane derivative.

Another significant application is in the synthesis of disparlure (B1670770), the sex pheromone of the spongy moth (Lymantria dispar). wikipedia.org The active enantiomer is (+)-disparlure, which has the (7R,8S) configuration. Synthetic strategies for disparlure have utilized chiral epoxides derived from long-chain alkenes. The principles of stereospecific epoxide opening are central to these syntheses, ensuring the correct relative and absolute stereochemistry in the final product. wikipedia.org

The synthesis of these pheromones underscores the importance of chiral epoxides like (2R)-2-Nonyloxirane in constructing complex, stereochemically-defined natural products. The ability to introduce specific stereocenters early in a synthetic sequence is a key advantage of using such precursors.

Table 2: Biologically Relevant Molecules Synthesized Using Nonyloxirane Derivatives

| Target Molecule | Biological Relevance |

|---|---|

| (2S,3R)-2-(2Z,5Z-octadienyl)-3-nonyloxirane | Pink moth sex pheromone |

| Disparlure | Spongy moth sex pheromone wikipedia.org |

Contribution to Advanced Synthetic Methodologies Development

The reactions of (2R)-2-Nonyloxirane and other terminal epoxides have been instrumental in the development and refinement of advanced synthetic methodologies. The regioselective and stereoselective ring-opening of these epoxides is a central theme in modern organic synthesis.

The regioselectivity of the nucleophilic attack on the epoxide ring is highly dependent on the reaction conditions. fishersci.ca Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C1). fishersci.no In contrast, under acidic conditions, the reaction has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon (C2) that can better stabilize a partial positive charge in the transition state. fishersci.cafishersci.no The study of these reactions with substrates like (2R)-2-Nonyloxirane has provided a deeper understanding of these fundamental principles.

Various catalytic systems have been developed to control the regioselectivity of epoxide opening. For instance, carbon tetrabromide has been shown to be an efficient catalyst for the regioselective ring-opening of epoxides with alcohols and water under mild conditions. wikipedia.org This method provides a straightforward route to β-alkoxy alcohols and 1,2-diols with high yields and selectivity.

Furthermore, the development of asymmetric organocatalysis has been significantly influenced by reactions involving epoxides. For example, the α-chlorination of long-chain aldehydes can be achieved with high enantioselectivity using an imidazolidinone catalyst. The resulting α-chloroaldehydes can then be converted to chiral epoxides like (2R)-2-Nonyloxirane. This synergy between the development of new catalytic methods and their application in the synthesis of valuable chiral building blocks like (2R)-2-Nonyloxirane is a testament to the ongoing evolution of organic synthesis.

The conversion of epoxides to other functional groups, such as the transformation of an alcohol to an epoxy triflate followed by alkylation, is another area where these compounds contribute to methodological advancements. This strategy was employed in a synthesis of the pink moth pheromone, showcasing the utility of epoxides in complex fragment couplings.

Table 3: Reagents and Catalysts in Methodologies Involving Epoxide Ring-Opening

| Reagent/Catalyst | Reaction Type | Purpose |

|---|---|---|

| (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate | Organocatalysis | Enantioselective α-chlorination of aldehydes wikipedia.org |

| 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one | Chlorinating agent | Used in organocatalytic α-chlorination wikipedia.org |

| Vinylmagnesium bromide | Grignard reagent | Carbon nucleophile for epoxide opening |

| Copper(I) iodide | Catalyst | Used in coupling reactions |

| Triflic anhydride | Activating agent | Converts alcohols to triflates for nucleophilic attack |

| 2,6-Lutidine | Base | Used in triflate formation |

| Sodium azide | Nucleophile | Source of azide for synthesis of amino alcohols |

Analytical and Characterization Methodologies for Chiral Oxiranes

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and stereochemistry of chiral epoxides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For (2R)-2-Nonyloxirane, both ¹H NMR and ¹³C NMR provide characteristic signals that confirm its structure.

In ¹H NMR spectra, the protons on the oxirane ring appear as distinct multiplets in the upfield region, typically between δ 2.3 and 2.9 ppm. nih.gov The proton on the chiral carbon (OCH) of the ring shows a multiplet, while the two diastereotopic protons on the other ring carbon (OCHH) appear as distinct doublets of doublets. nih.gov The long nonyl chain produces a series of multiplets for the methylene (B1212753) (CH₂) groups and a characteristic triplet for the terminal methyl (CH₃) group. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The two carbons of the epoxide ring in (2R)-2-Nonyloxirane resonate at approximately δ 52.0 and 46.7 ppm. nih.gov The remaining signals correspond to the carbons of the nine-carbon alkyl chain. nih.gov

Table 1: NMR Spectroscopic Data for (2R)-2-Nonyloxirane

| Technique | Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|---|

| NMR | ¹H NMR | CDCl₃ | 2.85–2.76 (m, 1H) | OCH (Oxirane Ring) |

| 2.64 (dd, J = 5.0, 4.1 Hz, 1H), 2.36 (dd, J = 5.1, 2.7 Hz, 1H) | OCH₂ (Oxirane Ring) | |||

| 1.64–0.98 (m, 16H), 0.81 (t, J = 6.3 Hz, 3H) | Nonyl Chain (8 × CH₂, 1 × CH₃) | |||

| ¹³C NMR | CDCl₃ | 52.0, 46.7, 32.4, 31.7, 29.4, 29.3, 29.2, 25.8, 22.5, 13.9 | Oxirane and Nonyl Chain Carbons |

NMR data as reported in scientific literature. nih.gov 'm' denotes multiplet, 'dd' denotes doublet of doublets, and 't' denotes triplet.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. openstax.org In the analysis of epoxides, MS can confirm the molecular mass and provide structural information based on how the molecule breaks apart upon ionization. nist.gov For (2R)-2-Nonyloxirane, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the oxirane ring, which is a common fragmentation pathway for such compounds. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used to analyze volatile epoxides, providing both separation and structural information simultaneously. nih.govcolab.ws

Advanced Spectroscopic Methods Other advanced techniques are emerging for the analysis of chiral molecules. Microwave spectroscopy, for instance, is highly sensitive to the mass distribution of a molecule and can distinguish between diastereomeric complexes of enantiomers, allowing for the determination of absolute configuration. nih.govacs.org Photoelectron circular dichroism (PECD) is another technique sensitive to the chirality of a molecule, offering insights into its electronic structure. rsc.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating mixtures and assessing the purity of compounds. khanacademy.org For chiral molecules like (2R)-2-Nonyloxirane, chiral chromatography is crucial for separating the enantiomers and determining the enantiomeric excess (ee), which is a measure of chiral purity. libretexts.org

Chiral Gas Chromatography (GC) Chiral GC is a highly selective and sensitive technique for the analysis of volatile and semi-volatile enantiomers, including epoxides. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP), most commonly based on cyclodextrin (B1172386) derivatives. sigmaaldrich.com These cyclodextrin-based columns have a chiral cavity that interacts differently with the two enantiomers, leading to different retention times and thus separation. chromatographyonline.com The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) can influence the selectivity and even reverse the elution order of the enantiomers. chromatographyonline.com Chiral GC is widely used to determine the enantiomeric purity of chiral epoxides synthesized in the laboratory or found in natural products. pnas.orgresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is another powerful method for resolving enantiomers of epoxides. nih.gov Similar to chiral GC, it employs a chiral stationary phase. These phases can be based on various chiral selectors, including polysaccharides, proteins, or synthetic chiral polymers, which are bonded to a silica (B1680970) support. nih.govresearchgate.net The differential interaction between the enantiomers and the CSP allows for their separation. acs.org Chiral HPLC is frequently used to determine the enantiomeric excess of epoxides, often after a chemical reaction or purification step, to confirm the stereochemical outcome. pnas.orgresearchgate.netscispace.com The method's robustness makes it suitable for both analytical and preparative-scale separations.

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure epoxides like (2R)-2-Nonyloxirane is a cornerstone of modern asymmetric synthesis. While established methods such as the Sharpless asymmetric epoxidation are effective, ongoing research focuses on creating more efficient, atom-economical, and scalable stereoselective pathways.

Future research is directed towards one-pot synthesis methodologies that combine multiple reaction steps in a single vessel, thereby increasing efficiency. rsc.org For instance, novel stereoselective one-pot syntheses of related heterocyclic compounds have been developed using primary allylamines derived from Morita–Baylis–Hillman acetates. rsc.org Another promising avenue is the application of chemoenzymatic strategies. These methods leverage the high selectivity of enzymes, such as lipases, for key steps like kinetic resolution or the creation of chiral precursors. nih.gov A lipase-catalyzed transesterification, for example, can produce optically pure alcohols that are readily converted into chiral lactones, which are advanced intermediates for pharmaceuticals. nih.gov

Furthermore, the development of syntheses starting from inexpensive and readily available chiral precursors, such as amino acids or sugars, remains a key objective. tcichemicals.com These "chiral pool" approaches provide an inherent source of chirality that can be transferred through a synthetic sequence to generate complex targets like (2R)-2-Nonyloxirane. tcichemicals.com Efficient total syntheses of natural products have been accomplished using strategies that involve the coupling of chiral terminal alkynes with bromoalkynes and the enantioselective epoxidation of allylic alcohols. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages for (2R)-2-Nonyloxirane Synthesis |

| One-Pot Reactions | Combines multiple synthetic steps without isolating intermediates. rsc.org | Increased efficiency, reduced waste, lower costs. |

| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., lipases) for highly selective transformations. nih.gov | High enantiomeric purity, mild reaction conditions. |

| Chiral Pool Synthesis | Employs readily available natural chiral molecules (e.g., amino acids) as starting materials. tcichemicals.com | Cost-effective access to enantiopure building blocks. |

| Asymmetric Epoxidation | Catalytic methods (e.g., Sharpless epoxidation) to create chiral epoxides from prochiral alkenes. researchgate.net | Direct and highly enantioselective route to the epoxide ring. |

Exploration of New Catalytic Systems for Epoxide Chemistry

The reactivity of the epoxide ring in (2R)-2-Nonyloxirane makes it a versatile substrate for a wide range of chemical transformations. The future of epoxide chemistry is intrinsically linked to the discovery of new and improved catalytic systems that can control the regio- and stereoselectivity of ring-opening and other reactions.

Significant research is being invested in the development of transition metal-based catalysts for CO2 conversion, where epoxides can react with carbon dioxide to form cyclic carbonates. aaqr.org Innovations in this area include the use of metal-organic frameworks (MOFs) and ionic liquids as recyclable and highly efficient catalytic systems that can operate under mild conditions. aaqr.org The rational design of catalysts, from single-atom catalysts to nanostructured materials, is a key strategy to enhance activity and selectivity in reactions such as the electrochemical reduction of CO2, where catalyst design principles can be applied to other chemical transformations. rsc.org

Platinum-group metal catalysts, for instance, are effective for reactions like hydrosilylation, and understanding their reaction mechanisms is crucial for developing more robust and selective processes. mdpi.com Beyond metal catalysis, the field of organocatalysis continues to expand, offering metal-free alternatives for asymmetric transformations. rsc.org For example, bifunctional catalysts have been successfully used for the highly enantioselective amination of related heterocyclic compounds. rsc.org These catalytic systems provide powerful tools for converting simple chiral epoxides into more complex, high-value molecules.

| Catalytic System | Application in Epoxide Chemistry | Future Research Focus |

| Metal-Organic Frameworks (MOFs) | Catalyze cycloaddition of CO2 to epoxides to form cyclic carbonates. aaqr.org | Developing MOFs for a broader range of epoxide transformations under mild conditions. |

| Transition Metal Complexes | Mediate a variety of reactions including reductions and cycloadditions. rsc.org | Designing catalysts for improved selectivity, activity, and durability. |

| Organocatalysts | Enable asymmetric, metal-free transformations of epoxides and related heterocycles. rsc.org | Expanding the scope of organocatalytic reactions for chiral epoxide derivatization. |

| Biocatalysts (Enzymes) | Perform highly selective reductions or transesterifications on epoxide precursors or derivatives. nih.govnih.gov | Discovering new enzymes and engineering existing ones for novel epoxide chemistry. |

Expanding Applications as Chiral Auxiliaries and Intermediates

Chiral epoxides are highly valuable as both chiral intermediates, which are incorporated into the final structure of a target molecule, and chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemistry of a reaction before being removed. wikipedia.org

(2R)-2-Nonyloxirane and its analogues are significant chiral intermediates in the synthesis of insect pheromones. researchgate.netscience.gov For example, specific stereoisomers of substituted nonyl oxiranes are key components of the sex pheromones of pests like the elm spanworm. researchgate.net The synthesis of these compounds is critical for developing pheromone-baited traps used in integrated pest management programs. science.govscience.gov Research in this area focuses on improving synthetic routes to these complex pheromones and identifying new pheromone components. researchgate.net

The application of chiral epoxides as intermediates extends to the pharmaceutical industry. Enantiomerically pure epoxides and their derivatives are crucial building blocks for synthesizing complex drug molecules, such as HIV protease inhibitors and anticonvulsant agents like Brivaracetam. nih.govnih.gov Future research will continue to identify (2R)-2-Nonyloxirane and similar chiral epoxides as key starting materials for new therapeutic agents.

While epoxides themselves are more commonly used as intermediates, the principles of chiral control they embody are central to the function of chiral auxiliaries. Chiral auxiliaries, such as oxazolidinones or camphorsultams, are indispensable tools for asymmetric synthesis, enabling the stereoselective construction of C-C bonds in aldol, alkylation, and Diels-Alder reactions. wikipedia.orgresearchgate.net The development of new chiral auxiliaries, potentially derived from versatile synthons like epoxides, aims to provide higher levels of stereocontrol, easier removal, and better recyclability. tcichemicals.comsigmaaldrich.com

Q & A

Q. What safety protocols are essential for handling (2R)-2-Nonyloxirane in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods, nitrile gloves, and eye protection. Acute toxicity (H302) and respiratory irritation (H335) risks necessitate spill kits and emergency eyewash stations. Refer to SDS documentation for first-aid measures and disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.